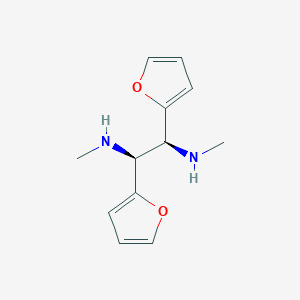![molecular formula C24H31NO B13399418 (3S,8R,9S,10R,13R,14R)-10,13-dimethyl-16-pyridin-3-yl-2,3,4,7,8,9,11,12,14,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399418.png)
(3S,8R,9S,10R,13R,14R)-10,13-dimethyl-16-pyridin-3-yl-2,3,4,7,8,9,11,12,14,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Abiraterone is a steroidal compound primarily used in the treatment of advanced prostate cancer. It functions by inhibiting the production of androgens, which are hormones that promote the growth of prostate cancer cells. Abiraterone is often administered in combination with corticosteroids to enhance its efficacy and manage side effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of abiraterone acetate, a prodrug of abiraterone, involves a four-step process starting from dehydroepiandrosterone. The key steps include:
Condensation: Dehydroepiandrosterone is condensed with hydrazine hydrate in ethanol using sulfuric acid as a catalyst to form a hydrazone intermediate.
Iodination: The hydrazone intermediate is treated with iodine in the presence of 1,1,3,3-tetramethylguanidine to yield 17-iodoandrosta-5,16-dien-3β-ol.
Suzuki Cross-Coupling: This iodinated compound undergoes Suzuki cross-coupling with 3-(diethylboryl)pyridine using a palladium-containing catalyst to form abiraterone.
Acetylation: Finally, abiraterone is acetylated using acetyl chloride in dry diethyl ether containing triethylamine and dimethylaminopyridine, followed by recrystallization with ethanol and water to obtain abiraterone acetate
Industrial Production Methods: Industrial production of abiraterone acetate follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Abiraterone undergoes various chemical reactions, including:
Oxidation: Abiraterone can be oxidized to form abiraterone sulfate.
Reduction: Reduction reactions can convert abiraterone to its corresponding alcohol derivatives.
Substitution: Abiraterone can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Abiraterone sulfate.
Reduction: Alcohol derivatives of abiraterone.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Abiraterone has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of steroidal synthesis and enzyme inhibition.
Biology: Investigated for its effects on androgen biosynthesis and hormone regulation.
Medicine: Primarily used in the treatment of metastatic castration-resistant prostate cancer. It has shown significant efficacy in prolonging survival and improving the quality of life in patients.
Industry: Abiraterone is a key component in pharmaceutical formulations for prostate cancer treatment .
Mecanismo De Acción
Abiraterone exerts its effects by selectively and irreversibly inhibiting the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1), which is crucial for androgen biosynthesis. By inhibiting this enzyme, abiraterone reduces the production of testosterone and other androgens, thereby preventing the growth and proliferation of prostate cancer cells. The molecular targets include the testicular, adrenal, and prostatic tumor tissues where CYP17A1 is expressed .
Comparación Con Compuestos Similares
Bicalutamide: Another antiandrogen used in prostate cancer treatment. Unlike abiraterone, bicalutamide acts by directly blocking androgen receptors.
Enzalutamide: Similar to bicalutamide, enzalutamide inhibits androgen receptor signaling but is more potent and has a different mechanism of action.
Ketoconazole: An older drug that also inhibits CYP17A1 but is less specific and potent compared to abiraterone.
Uniqueness of Abiraterone: Abiraterone’s uniqueness lies in its selective and irreversible inhibition of CYP17A1, making it highly effective in reducing androgen levels. This specificity and potency distinguish it from other antiandrogens and enzyme inhibitors .
Propiedades
Fórmula molecular |
C24H31NO |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
(3S,8R,9S,10R,13R,14R)-10,13-dimethyl-16-pyridin-3-yl-2,3,4,7,8,9,11,12,14,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C24H31NO/c1-23-9-8-21-20(6-5-18-13-19(26)7-10-24(18,21)2)22(23)12-17(14-23)16-4-3-11-25-15-16/h3-5,11-12,15,19-22,26H,6-10,13-14H2,1-2H3/t19-,20+,21-,22-,23+,24-/m0/s1 |
Clave InChI |
MOWZURUJFITCMS-MWIVGIEESA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1C=C(C2)C4=CN=CC=C4)CC=C5[C@@]3(CC[C@@H](C5)O)C |
SMILES canónico |
CC12CCC3C(C1C=C(C2)C4=CN=CC=C4)CC=C5C3(CCC(C5)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



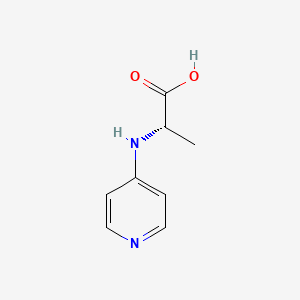
![azane;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13399347.png)
![1,1'-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene](/img/structure/B13399351.png)

![17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399372.png)
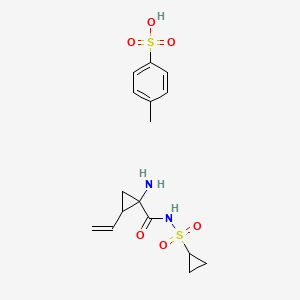
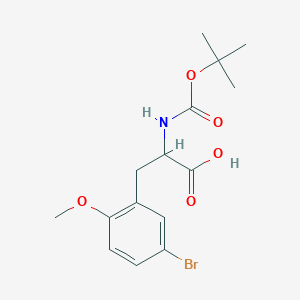
![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-fluoro-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13399381.png)


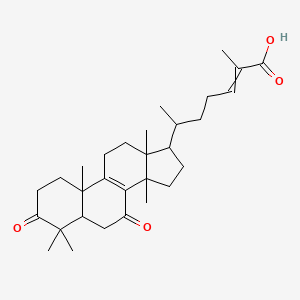
![ethyl 2-[[2,2-dimethyl-6-(phenylmethoxycarbonylamino)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]acetate](/img/structure/B13399410.png)
